2,6-Dimethyl-4-heptyl-b-D-maltopyranoside

Description

BenchChem offers high-quality 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXNRCWFTSDLDY-ZESVGKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside basic properties

An In-Depth Technical Guide to the Properties and Potential Applications of Novel Branched-Chain Maltosides, Exemplified by 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside

Abstract

The study of membrane proteins remains a cornerstone of modern biochemistry and drug development, with the choice of solubilizing detergent being a critical determinant of experimental success. While classical detergents like n-dodecyl-β-D-maltopyranoside (DDM) are widely used, there is a persistent drive to develop novel amphiphiles with tailored properties for stabilizing challenging protein targets. This whitepaper provides a detailed theoretical and practical framework for understanding a novel, short-chain branched maltoside, 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside . As this specific molecule is not yet characterized in publicly available literature, this guide will leverage first principles of detergent chemistry and comparative analysis with established analogs to predict its properties. We will outline a comprehensive research workflow for its synthesis, characterization, and validation, providing researchers with a roadmap for evaluating this and other novel detergents for membrane protein applications.

Introduction: The Need for Detergent Innovation

Membrane proteins, which constitute approximately 30% of the human proteome and the majority of modern drug targets, are notoriously difficult to study due to their hydrophobic nature. Their extraction and stabilization from the native lipid bilayer require the use of amphipathic molecules known as detergents. An ideal detergent mimics the lipid environment, maintaining the protein's native structure and function once isolated.

For decades, a limited arsenal of detergents, primarily linear-chain alkyl glycosides, has dominated the field. However, these classical detergents often fail to stabilize delicate protein complexes or can interfere with downstream applications like crystallography and cryo-electron microscopy (cryo-EM). This has spurred the development of "next-generation" detergents with novel architectures, including branched alkyl chains, designed to create more protein-friendly micelles.

This guide focuses on the hypothetical properties of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, a molecule designed to combine the gentle, non-denaturing nature of a maltoside headgroup with the unique micellar properties conferred by a short, branched hydrophobic tail.

Structural Analysis and Predicted Physicochemical Properties

The properties of a detergent are dictated by the interplay between its hydrophilic headgroup and its hydrophobic tail. The predicted structure of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside offers a unique combination of features.

The Maltopyranoside Headgroup: A Proven Stabilizer

The β-D-maltopyranoside headgroup is a disaccharide composed of two glucose units. Its large, bulky, and hydrophilic nature is known to be exceptionally mild, effectively shielding the hydrophobic core of a solubilized membrane protein from the aqueous solvent without inducing denaturation. This is a key advantage over harsher, ionic detergents.

The 2,6-Dimethyl-4-heptyl Tail: A Novel Architecture

The defining feature of this molecule is its hydrophobic tail. An analysis of its structure suggests several key properties:

-

Short Chain Length: A seven-carbon (heptyl) primary chain is relatively short. Shorter chains generally lead to a higher Critical Micelle Concentration (CMC), meaning more detergent monomers are required in solution before micelles form.

-

Central Linkage: The linkage to the maltoside headgroup is at the 4-position of the heptyl chain, creating a more centrally-balanced hydrophobic moiety compared to terminally-linked (n-alkyl) detergents.

-

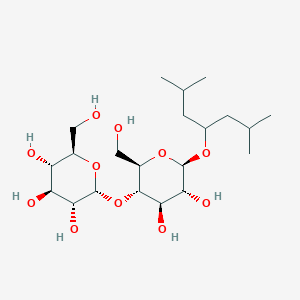

Terminal Branching: The methyl groups at the 2 and 6 positions introduce significant steric hindrance. This branching is critical as it disrupts the tight, ordered packing of detergent molecules within a micelle. This disruption can create a more disordered, lipid-like environment, which is often beneficial for maintaining the native fold of membrane proteins.

Caption: Predicted molecular structure of the target compound.

Predicted Quantitative Properties: A Comparative Table

To contextualize the likely behavior of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHpM), we compare its predicted properties to the well-characterized detergents n-Octyl-β-D-Maltopyranoside (OM) and n-Dodecyl-β-D-Maltopyranoside (DDM).

| Property | n-Octyl Maltoside (OM) | 2,6-Dimethyl-4-heptyl Maltoside (DMHpM) (Predicted) | n-Dodecyl Maltoside (DDM) |

| Alkyl Chain | C8 (linear) | C7 base, branched (C9 total) | C12 (linear) |

| Molecular Weight | ~458 g/mol | ~490 g/mol | ~510 g/mol |

| CMC (mM) | ~23-25 mM | High (> 30 mM) | ~0.17 mM |

| Micelle Size | Small | Very Small | Large |

| Key Feature | High CMC, easily dialyzable | Disrupted micelle packing, potentially very mild | Gold standard, high stability |

| Predicted Use Case | Solubilization of robust proteins, NMR studies | Stabilization of delicate or small membrane proteins, avoiding aggregation artifacts | General purpose, structural biology (Cryo-EM, X-ray) |

Causality Behind Predictions:

-

High CMC: The short heptyl chain length, combined with the steric hindrance from methyl branches, significantly reduces the hydrophobicity of the tail compared to DDM. This lower hydrophobicity requires a much higher monomer concentration to drive micelle formation.

-

Very Small Micelles: The branching and central linkage of the tail will prevent the ordered, compact packing seen in linear-chain detergents, leading to smaller and less dense micelles.

A Proposed Research Workflow for Characterization and Validation

As 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside is a novel compound, a rigorous, multi-stage workflow is required to validate its structure, define its properties, and test its efficacy. This represents a self-validating system where each step confirms the success of the previous one.

Caption: Workflow for novel detergent characterization.

Step-by-Step Experimental Protocols

Principle: The CMC is the concentration at which detergent monomers begin to assemble into micelles. This is often detected by a sharp change in a physical property of the solution. Surface tension is a direct measure of the energy at the air-water interface. As detergent monomers occupy this interface, they reduce the surface tension. Once micelles form, additional detergent added to the solution forms more micelles rather than further populating the interface, and the surface tension plateaus.

Methodology (Wilhelmy Plate Method):

-

Prepare Stock Solution: Prepare a concentrated stock solution of the purified detergent (e.g., 200 mM) in a relevant buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Serial Dilutions: Create a series of 2-fold serial dilutions from the stock solution, spanning a wide concentration range (e.g., from 100 mM down to 0.1 mM).

-

Instrument Setup: Calibrate a surface tensiometer using a platinum Wilhelmy plate according to the manufacturer's instructions. Ensure the plate is meticulously cleaned with flame or acid wash.

-

Measurement:

-

Begin with the pure buffer solution to establish a baseline surface tension (typically ~72 mN/m).

-

Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

-

Allow the reading to stabilize for 2-3 minutes at each concentration.

-

-

Data Analysis:

-

Plot surface tension (mN/m) on the y-axis versus the logarithm of the detergent concentration on the x-axis.

-

The resulting plot will show two distinct linear regions. Fit a line to the rapidly decreasing portion and another to the plateau region.

-

The intersection of these two lines corresponds to the CMC.

-

Principle: The primary function of a detergent is to extract membrane proteins from the lipid bilayer. This protocol uses a model membrane protein, such as E. coli aquaporin Z (AqpZ), expressed with a GFP tag to quantify solubilization efficiency using Fluorescence-Detection Size-Exclusion Chromatography (FSEC).

Methodology:

-

Membrane Preparation: Harvest E. coli cells overexpressing AqpZ-GFP and prepare isolated cell membranes via lysis and ultracentrifugation. Resuspend the membrane pellet to a final total protein concentration of 10 mg/mL in a suitable buffer.

-

Detergent Screen:

-

Set up a series of solubilization reactions in microcentrifuge tubes. In each tube, combine 100 µL of the membrane suspension with the test detergent (DMHpM) at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).

-

Include positive (DDM at 1%) and negative (no detergent) controls.

-

Incubate the reactions for 1 hour at 4°C with gentle agitation.

-

-

Clarification: Centrifuge the samples at 100,000 x g for 30 minutes to pellet unsolubilized membranes and aggregated protein.

-

FSEC Analysis:

-

Carefully collect the supernatant from each tube.

-

Inject 50 µL of the supernatant onto a size-exclusion chromatography (SEC) column (e.g., Superose 6 Increase) equilibrated with a buffer containing a maintenance concentration of the respective detergent (e.g., 2x CMC).

-

Monitor the elution profile using an in-line fluorescence detector (Excitation: 488 nm, Emission: 510 nm).

-

-

Interpretation: A successful solubilization event is indicated by a sharp, monodisperse peak on the FSEC chromatogram, corresponding to the detergent-protein complex. The area under this peak is proportional to the amount of successfully solubilized, non-aggregated protein. Compare the peak height and quality for DMHpM against the DDM control.

Potential Advantages and Disadvantages

Advantages:

-

Enhanced Stability for Delicate Proteins: The disordered, branched-chain micelle structure could provide a less constrained, more native-like environment, potentially stabilizing proteins that are denatured by detergents with highly ordered micelles.

-

High CMC for Easy Removal: A high CMC is advantageous for experiments requiring detergent removal, such as reconstitution into liposomes or certain functional assays. The detergent can be easily diluted or dialyzed away below its CMC.

-

Improved Phasing in Crystallography: The small, potentially flexible micelles may be less likely to interfere with crystal lattice formation compared to the large, bulky micelles of detergents like DDM.

Disadvantages:

-

Higher Cost: Branched-chain detergents are typically more complex to synthesize than their linear-chain counterparts, leading to higher costs.

-

Potentially Weaker Solubilizing Power: The shorter chain length may result in lower overall hydrophobicity, making it less effective at solubilizing highly robust proteins embedded in rigid membranes compared to longer-chain detergents.

Conclusion and Future Outlook

While 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside remains a theoretical construct in the public domain, an analysis based on the fundamental principles of biophysical chemistry suggests it is a promising candidate for the challenging field of membrane protein science. Its unique branched-chain architecture positions it as a potentially superior tool for stabilizing delicate or small membrane proteins where classical detergents may fail. The high predicted CMC offers practical advantages for downstream functional studies.

The true value of this and other novel detergents can only be unlocked through rigorous empirical validation. The synthesis and characterization workflow detailed in this guide provides a clear, actionable path for researchers to not only assess the capabilities of this specific molecule but also to apply a robust framework for evaluating the ever-expanding toolkit of novel amphiphiles. As the complexity of membrane protein targets continues to increase, such innovative chemical tools will be indispensable for future breakthroughs in medicine and biology.

References

-

Du, Y., et al. (2017). A new class of branched-chain maltoside detergents for membrane protein studies. Protein Science. Available at: [Link]

-

Chae, P.S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods. Available at: [Link]

-

Kawate, T., & Gouaux, E. (2006). Fluorescence-detection size-exclusion chromatography for optimization of membrane protein purification. Structure. Available at: [Link]

An In-depth Technical Guide to 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM)

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (CAS No. 869638-31-3), a novel non-ionic detergent engineered for the challenging field of membrane protein structural biology. As researchers and drug development professionals are well aware, the extraction and stabilization of integral membrane proteins (IMPs) from their native lipid environment is a critical bottleneck. This document delves into the core physicochemical properties, synthesis, and field-proven applications of this branched-chain maltoside, offering both foundational knowledge and actionable protocols. We will explore the rationale behind its molecular design, its mechanism of action, and provide detailed methodologies for its use in the solubilization, purification, and stabilization of IMPs, thereby empowering researchers to leverage this tool for advancements in structural biology and drug discovery.

Introduction: A Modern Detergent for a Persistent Challenge

Integral membrane proteins, which constitute over half of all current drug targets, remain notoriously difficult to study due to their hydrophobic nature.[1] Their successful extraction and stabilization require amphiphilic molecules, or detergents, that can mimic the native lipid bilayer.[1][2] The family of β-D-maltoside detergents has become a cornerstone in this field, valued for their ability to solubilize membranes while being mild enough to preserve the native structure and function of most IMPs.[1][3]

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, hereafter referred to as DMHM (a common abbreviation for di-methyl-heptyl maltoside), is a rationally designed detergent that introduces a branched alkyl chain. This structural feature is intended to create smaller micelles compared to its linear counterparts of similar hydrophobicity, a property that can be advantageous for forming well-ordered crystals for X-ray crystallography or for preparing samples for cryo-electron microscopy (cryo-EM).[1] This guide will provide the technical insights necessary to effectively employ DMHM in your research endeavors.

Physicochemical Properties of DMHM

A thorough understanding of a detergent's physical and chemical characteristics is paramount for its effective application. The properties of DMHM are summarized below.

| Property | Value | Source(s) |

| CAS Number | 869638-31-3 | [4][5][6] |

| Molecular Formula | C21H40O11 | [4][5][6] |

| Molecular Weight | 468.54 g/mol | [4][5] |

| Appearance | Off-white to white powder | [7] |

| Critical Micelle Concentration (CMC) | ~27.5 mM (1.28% w/v) in H2O | [6][8] |

| Purity (Anagrade) | ≥ 99% (β+α anomers by HPLC) | [6] |

| Solubility | ≥ 20% in water at 0-5°C | [6] |

The most notable feature of DMHM is its exceptionally high CMC. This property means that a higher concentration of the detergent is required to form micelles compared to long, straight-chain detergents like n-dodecyl-β-D-maltopyranoside (DDM). While this can increase the cost of experiments, a high CMC can be beneficial for certain applications, such as rapid removal of the detergent by dialysis or for techniques where precise control over the monomer-micelle equilibrium is desired.

Synthesis of Branched-Chain Maltosides

The synthesis involves the glycosylation of the corresponding branched-chain alcohol (2,6-dimethyl-4-heptanol) with a protected maltose donor. A common strategy employs a perbenzoylated ethylthiomaltoside as the glycosyl donor.[1] The reaction is typically promoted by a thiophilic activator system, such as N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf), in an inert solvent like dichloromethane. This method is highly effective and produces the desired β-anomer with high selectivity, avoiding the formation of the undesired α-anomer.[1] The final deprotection step to remove the benzoyl groups yields the target detergent.

Mechanism of Action: From Lipid Bilayer to Protein-Detergent Complex

The primary function of a detergent in membrane protein research is to disrupt the lipid bilayer and create a soluble, stable protein-detergent complex (PDC). This process occurs in stages, which are dictated by the detergent concentration.

-

Membrane Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.

-

Membrane Lysis: As the detergent concentration approaches and exceeds the CMC, the bilayer becomes saturated, leading to the formation of lipid-detergent mixed micelles and the eventual solubilization of the membrane.[9]

-

Protein-Detergent Complex Formation: The integral membrane protein is encapsulated by a belt of detergent molecules, with the hydrophobic tails of the detergent interacting with the transmembrane domains of the protein and the hydrophilic maltose headgroups facing the aqueous solvent. This PDC is now soluble and can be purified.

The following diagram illustrates this fundamental process.

Caption: Mechanism of membrane protein solubilization by DMHM.

Applications and Methodologies

DMHM, like other maltoside detergents, is primarily used for the solubilization, purification, and structural analysis of membrane proteins.[1][10] Its branched structure and high CMC make it a detergent worth screening, especially when traditional linear-chain detergents fail to yield stable proteins or high-quality crystals.

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general framework for screening DMHM for the solubilization of a target IMP from a membrane preparation.

Materials:

-

Isolated cell membranes containing the target IMP.

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

-

DMHM stock solution (e.g., 10% w/v in water).

-

Protease inhibitor cocktail.

-

Ultracentrifuge.

Procedure:

-

Membrane Preparation: Thaw the isolated membranes on ice. Determine the total protein concentration (e.g., via BCA assay).

-

Detergent Screening:

-

Aliquot the membrane suspension to a final protein concentration of 5-10 mg/mL in separate tubes.

-

Add protease inhibitors to each tube.

-

Add DMHM from the stock solution to final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Rationale: Screening a range of detergent concentrations is crucial. The optimal concentration is typically well above the CMC and depends on the lipid-to-protein ratio.

-

-

Solubilization: Incubate the suspensions on a rocker or rotator at 4°C for 1-2 hours. Rationale: Low temperature and gentle agitation help to maintain protein integrity during solubilization.

-

Clarification: Centrifuge the samples at >100,000 x g for 45-60 minutes at 4°C to pellet non-solubilized material and aggregated protein.

-

Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze a small aliquot by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency at each detergent concentration.

Experimental Protocol: Purification by Affinity Chromatography

This protocol assumes the target IMP has an affinity tag (e.g., a hexa-histidine tag).

Materials:

-

Clarified supernatant from the solubilization step.

-

Affinity Resin (e.g., Ni-NTA or Cobalt Talon).

-

Wash Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 2x CMC of DMHM (~2.6% w/v).

-

Elution Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, 2x CMC of DMHM (~2.6% w/v).

Procedure:

-

Binding: Incubate the clarified supernatant with the equilibrated affinity resin at 4°C for 1-2 hours with gentle agitation. Rationale: Maintaining the detergent concentration above the CMC throughout the purification process is critical to prevent protein aggregation.

-

Washing:

-

Load the resin/supernatant mixture into a column.

-

Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the target protein with 3-5 column volumes of Elution Buffer. Collect fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

Workflow Diagram for IMP Purification

Caption: Standard workflow for membrane protein purification using DMHM.

Advantages and Special Considerations

The unique branched structure of DMHM offers specific advantages:

-

Smaller Micelles: Branched chains can disrupt the packing of detergent molecules, often leading to smaller and more spherical micelles.[1] This can be beneficial for structural studies, as smaller micelles may pack more readily into a crystal lattice.

-

Novel Chemical Space: For proteins that are recalcitrant to crystallization or stabilization in common detergents like DDM or LDAO, DMHM provides a different chemical environment that may prove more successful.[8]

Considerations for Use:

-

High CMC: The high CMC of ~27.5 mM is a critical factor.[6][8] All buffers used after the initial solubilization step must contain DMHM at a concentration well above this value (typically at least 2x CMC) to maintain the integrity of the PDC.

-

Cost: Due to its more complex synthesis and lower demand compared to bulk detergents like DDM, DMHM can be more expensive. Its use is often justified in screening efforts or for high-value targets where other detergents have failed.

-

Purity: For structural studies, it is essential to use high-purity, "anagrade" detergent, which has low levels of impurities like free fatty acids or residual solvents that can interfere with crystallization.[6]

Conclusion

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM) is a valuable addition to the toolkit for membrane protein research. Its rationally designed branched-chain structure offers an alternative to traditional linear-chain detergents, potentially providing smaller, more uniform micelles that can enhance the stability and crystallizability of challenging integral membrane proteins. While its high CMC requires careful consideration during experimental design, it also presents opportunities for specific applications. By understanding its fundamental properties and employing the methodologies outlined in this guide, researchers can effectively leverage DMHM to overcome existing obstacles and advance our understanding of this critical class of proteins.

References

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2017). MDPI. [Link]

-

Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. (n.d.). PMC. [Link]

-

2,6-DIMETHYL-4-HEPTYL-B-D-MALTOPYRANOSIDE, ANAGRADE CAS NO.869638-31-3. (n.d.). Watson International Ltd. [Link]

-

Pitfalls in the Modeling of Maltoside Detergents in Protein Structures. (2025). PMC. [Link]

-

Be Cautious with Crystal Structures of Membrane Proteins or Complexes Prepared in Detergents. (2020). Semantic Scholar. [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. (n.d.). PMC. [Link]

-

High-throughput stability screening for detergent-solubilized membrane proteins. (2019). PMC. [Link]

-

Membrane Protein Stabilization: Strategies & Applications in Drug Screening. (n.d.). Creative Biostructure. [Link]

Sources

- 1. Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pitfalls in the Modeling of Maltoside Detergents in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside | CAS 869638-31-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Anatrace.com [anatrace.com]

- 7. 2,6-DIMETHYL-4-HEPTYL-B-D-MALTOPYRANOSIDE, ANAGRADE, CasNo.869638-31-3 Watson International Ltd United Kingdom [watson.lookchem.com]

- 8. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside

Introduction: The Significance of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside in Advanced Research

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside is a non-ionic surfactant that has garnered considerable interest within the scientific community, particularly in the fields of membrane protein research and drug delivery. Its unique molecular structure, featuring a branched heptyl hydrophobic tail and a bulky yet hydrophilic maltose headgroup, imparts distinct physicochemical properties that make it an invaluable tool for researchers. This guide provides a comprehensive technical overview of a crucial parameter of this surfactant: its critical micelle concentration (CMC). Understanding the CMC is paramount for the effective application of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, as it dictates the concentration at which the surfactant self-assembles into micelles, a phenomenon central to its function.

This document will delve into the theoretical underpinnings of micellization, provide detailed, field-proven methodologies for the determination of the CMC, present the known CMC value for 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, and discuss the structural factors that influence this critical parameter. The protocols and explanations herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently utilize this surfactant in their work and to critically evaluate experimental outcomes.

The Concept of Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules, also known as amphiphiles, exhibit a dual nature: a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At low concentrations, these molecules exist as monomers, and some will migrate to the air-water interface, reducing the surface tension of the solution. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the hydrophobic tails of the surfactant monomers begin to associate with each other to minimize their contact with water, forming spherical aggregates known as micelles. This concentration is the critical micelle concentration (CMC).[1] The formation of micelles is a spontaneous and cooperative process driven by the hydrophobic effect.

The CMC is a fundamental characteristic of a surfactant and is influenced by several factors, including the structure of the hydrophobic tail, the nature of the hydrophilic headgroup, temperature, and the presence of electrolytes or other solutes in the solution.[1] For non-ionic surfactants like 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, the CMC is a key indicator of their efficiency as detergents, solubilizing agents, and stabilizers.

Reported Critical Micelle Concentration of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside

The critical micelle concentration of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside has been reported by the supplier Anatrace. This value serves as a crucial reference point for its application in various experimental settings.

| Surfactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported CMC (in H₂O) |

| 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside | 869638-31-3 | C₂₁H₄₀O₁₁ | 468.54 | ~27.5 mM |

Data sourced from Anatrace product information.

Experimental Determination of Critical Micelle Concentration

The accurate determination of the CMC is essential for the effective use of any surfactant. Several robust methods are employed for this purpose, each with its own underlying principles and experimental considerations. Here, we detail two of the most common and reliable techniques: Surface Tensiometry and Fluorescence Spectroscopy.

Surface Tensiometry

Principle: This classical method directly measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, the addition of surfactant monomers leads to their adsorption at the air-water interface, causing a significant decrease in surface tension. Once the CMC is reached and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, and consequently, the surface tension also plateaus. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[1][2]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside in high-purity water (e.g., deionized or Milli-Q water). The concentration should be well above the expected CMC (e.g., 100 mM).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC of ~27.5 mM. A logarithmic spacing of concentrations is often beneficial.

-

-

Instrumentation and Measurement:

-

Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Thoroughly clean the platinum ring or plate before each measurement, typically by rinsing with a solvent like ethanol and then flaming to a red glow to remove any organic residues.[3]

-

Calibrate the instrument according to the manufacturer's instructions, usually with high-purity water.

-

Measure the surface tension of each prepared surfactant solution. It is crucial to allow the surface tension to equilibrate before recording a value, as this can take some time, especially near the CMC.

-

-

Data Analysis:

Causality and Self-Validation: The choice of the Du Noüy ring or Wilhelmy plate method depends on the available equipment and user preference, though both are well-established. The critical step of flaming the ring/plate ensures complete removal of contaminants that could alter the surface tension measurements, thus ensuring the validity of the data. The equilibration time before each reading is also crucial, as the migration of surfactant monomers to the interface is not instantaneous. Plotting the data on a semi-logarithmic scale allows for a clear visualization of the two distinct linear regions, making the determination of the inflection point more accurate.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This is a highly sensitive and widely used method that employs a fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[2][4] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment causes a characteristic shift in the intensity ratio of certain vibronic peaks in the pyrene emission spectrum, specifically the ratio of the first peak (I₁) to the third peak (I₃). By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.[4]

Experimental Protocol:

-

Reagent and Solution Preparation:

-

Prepare a stock solution of pyrene (e.g., 0.2 mM) in a volatile organic solvent such as ethanol.[5]

-

Prepare a series of surfactant solutions of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside in high-purity water, bracketing the expected CMC.

-

To a series of clean vials, add a small, fixed volume of the pyrene stock solution.

-

Evaporate the solvent completely to leave a thin film of pyrene on the bottom of the vials. This step is critical to avoid any interference from the organic solvent in the measurements.[4]

-

Add the prepared surfactant solutions to the vials containing the pyrene film.

-

Allow the solutions to equilibrate, typically overnight with gentle stirring, to ensure complete dissolution of the pyrene into the aqueous phase and into any micelles that may have formed.[4]

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

-

The excitation wavelength for pyrene is typically set to around 334-335 nm.[4][5]

-

Record the emission spectrum from approximately 350 nm to 450 nm.[5]

-

From each spectrum, determine the fluorescence intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[5]

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found by fitting the data to a suitable sigmoidal function or by taking the maximum of the first derivative of the curve.

-

Causality and Self-Validation: The use of a hydrophobic probe like pyrene provides an indirect but highly sensitive measure of micelle formation. The critical step of completely evaporating the organic solvent in which pyrene is dissolved is essential to prevent co-solvency effects that could alter the CMC. The overnight equilibration ensures that the partitioning of pyrene between the aqueous and micellar phases has reached equilibrium, leading to a stable and reproducible fluorescence signal. The sigmoidal nature of the data plot provides a clear and well-defined transition point for accurate CMC determination.

Factors Influencing the CMC of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside

The CMC of an alkyl maltoside is primarily influenced by the structure of its hydrophobic alkyl chain.

-

Alkyl Chain Length: For straight-chain n-alkyl-β-D-maltosides, the CMC decreases significantly as the length of the alkyl chain increases. This is because a longer hydrophobic chain leads to a greater unfavorable interaction with water, thus promoting micellization at a lower concentration.

-

Alkyl Chain Branching: The presence of branching in the alkyl chain, as is the case with 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, generally leads to a higher CMC compared to its linear isomer (n-nonyl-β-D-maltopyranoside). The branching can sterically hinder the efficient packing of the hydrophobic tails into the micellar core. This less favorable packing requires a higher concentration of monomers to drive the formation of micelles. For alkyl glycosides, it has been observed that the CMC of a branched-chain isomer is significantly higher than that of its linear counterpart.[6]

The relatively high CMC of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (~27.5 mM) compared to other commonly used alkyl maltosides with similar numbers of carbon atoms in their alkyl chains is a direct consequence of this branching. This property can be advantageous in applications where a higher monomer concentration is desired before micellization occurs, for instance, in certain protein crystallization or solubilization protocols.

Conclusion

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside is a valuable non-ionic surfactant with a distinct CMC that is influenced by its unique branched hydrophobic tail. The accurate determination of its CMC is crucial for its effective application in research and development. This guide has provided a detailed overview of the theoretical basis of the CMC, presented the reported value for this specific surfactant, and offered comprehensive, step-by-step protocols for its experimental determination using surface tensiometry and fluorescence spectroscopy. By understanding the principles behind these methods and the structural factors that govern micellization, researchers can confidently employ 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside to its full potential in their scientific endeavors.

References

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. Retrieved from [Link]

-

Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7), 183-186. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

-

Noritomi, H., Ishida, Y., Yamada, T., & Kato, S. (2014). Effect of alkyl chain length of AG on the apparent critical micelle concentration. Journal of Oleo Science, 63(1), 37-41. Retrieved from [Link]

Sources

What is 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside?

Technical Guide: 2,6-Dimethyl-4-heptyl- -D-maltopyranoside (DMHM)

Classification: High-CMC Branched-Chain Non-Ionic Detergent Primary Application: Membrane Protein Crystallography & Labile Protein Stabilization

Part 1: Executive Summary & Core Utility

2,6-Dimethyl-4-heptyl-

The "Gentle OG" Paradigm: Researchers often face a dilemma:

-

Octyl Glucoside (OG) has a high CMC (~20 mM), allowing for small micelles and easy removal by dialysis, but its glucose headgroup is often too harsh for labile complexes.

-

Dodecyl Maltoside (DDM) is gentle due to its maltose headgroup, but its low CMC (~0.17 mM) makes it difficult to remove and forms large micelles that can obstruct crystal lattice contacts.

DMHM bridges this gap. It offers the gentle stabilizing properties of a maltose headgroup with the high solubility and small micelle size characteristic of short-chain detergents. This makes it a critical tool for crystallizing membrane proteins that require a "tight" detergent belt or for applications requiring rapid detergent exchange.

Part 2: Chemical & Physical Profile

Structural Analysis

The hydrophobic tail of DMHM is not a linear chain. It is derived from 2,6-dimethyl-4-heptanol (also known as diisobutyl carbinol). This "swallow-tail" geometry creates a shorter effective chain length but a wider cross-sectional area compared to linear nonyl- or decyl- chains.

-

Headgroup:

-D-Maltose (Gentle, extensive hydrogen bonding). -

Tail: 2,6-Dimethyl-4-heptyl (Branched, bulky).

-

Linkage: Glycosidic bond at the C4 position of the heptyl chain.

Physicochemical Specifications

The following data represents the "Anagrade" (Analytical Grade) standards typically required for structural biology.

| Property | Value | Notes |

| Abbreviation | DMHM | Catalog code often DH325 (Anatrace) |

| Molecular Formula | ||

| Molecular Weight | 468.54 g/mol | |

| CMC ( | ~27.5 mM | High CMC implies weak micelle association |

| CMC (w/v) | ~1.29% | |

| Micelle Size | Small (< 40 kDa) | Estimated based on tail length |

| Aggregation Number | Low (< 50) | Ideal for NMR and Crystallography |

| Purity Standard |

Part 3: Mechanistic Role in Protein Biochemistry

The "Wedge" Effect & Curvature

The branched tail of DMHM alters the packing parameter (

-

Where

is volume, -

DMHM has a larger

(due to branching) and shorter -

Result: This favors high curvature. DMHM is less likely to form lamellar phases and more likely to form small, discrete spheroidal micelles. This is advantageous when solubilizing proteins located in highly curved membrane regions or when minimizing the "detergent torus" for Cryo-EM/Crystallography.

High Monomer Solubility & Exchange

Because the CMC is 27.5 mM, the concentration of free monomer in solution is very high.

-

Fast Exchange: Detergent molecules exchange rapidly between the protein surface and the bulk solution (

is high). This prevents the "stripping" of lipids often seen with low-CMC detergents that bind too tightly. -

Dialysis Efficiency: Unlike DDM, DMHM can be removed via dialysis within hours, facilitating reconstitution into proteoliposomes or nanodiscs.

Case Study Evidence

-

PFL-AE (Pyruvate Formate-Lyase Activating Enzyme): DMHM was used as a specific additive (0.2 mM) in the crystallization buffer to improve diffraction quality, likely by filling a specific hydrophobic pocket or modulating surface tension, demonstrating its utility even below CMC as a dopant [1].

-

PDE6 Stabilization: In studies of Phosphodiesterase 6, DMHM was screened among other maltosides. While linear chains are standard, the branched architecture provides an alternative for proteins that aggregate in linear detergents [2].

Part 4: Experimental Protocols

Solubilization Workflow

Objective: Extract membrane proteins from E. coli or mammalian membranes using DMHM.

Reagents:

-

Lysis Buffer (Tris/NaCl/Glycerol).

-

DMHM Stock: 20% (w/v) in water (approx. 420 mM).

Protocol:

-

Concentration Calculation: Because the CMC is ~27.5 mM (~1.3%), you must work at significantly higher concentrations for solubilization than with DDM.

-

Target Solubilization Concentration: 2% - 3% (w/v) (approx. 40–60 mM).

-

Note: This is barely 2x CMC. For harsh extraction, this might be insufficient. DMHM is often better used after extraction with a stronger detergent (like DDM) for the purification/crystallization step (Detergent Exchange).

-

-

Incubation: Incubate membranes with 2% DMHM for 1 hour at 4°C with gentle rotation.

-

Clarification: Ultracentrifuge (100,000 x g, 45 min).

-

Analysis: Check supernatant via Western Blot or FSEC.

Detergent Exchange (DDM to DMHM)

Scenario: Protein is stable in DDM but fails to crystallize due to large micelle size. Method: On-column exchange.

-

Bind: Load DDM-solubilized protein onto Ni-NTA or Affinity resin.

-

Wash 1: Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM (approx 3x CMC of DDM) to remove contaminants.

-

Exchange Wash: Wash with 20 CV of buffer containing 1.4% DMHM (~30 mM, just above CMC).

-

Critical Step: You must ensure the buffer concentration is > CMC to maintain the protein in solution, but the high monomer concentration of DMHM will rapidly displace the DDM.

-

-

Elute: Elute in buffer containing 1.4% DMHM .

-

Concentrate: Use a 50kDa or 100kDa MWCO concentrator. Note that DMHM monomers (MW 468) pass through easily, but micelles may concentrate slightly depending on the cutoff.

Part 5: Visualization & Decision Logic

Detergent Selection Logic

The following diagram illustrates where DMHM fits in the membrane protein purification decision matrix.

Figure 1: Decision matrix for utilizing DMHM. It is primarily deployed when standard detergents (DDM) yield stable protein but poor structural resolution due to micelle bulk.

Micelle Dynamics & Exchange

Visualizing why High-CMC detergents like DMHM are superior for exchange and dialysis.

Figure 2: Kinetic comparison of detergent removal. DMHM's high monomer concentration drives the equilibrium toward rapid removal across dialysis membranes, unlike DDM.

Part 6: References

-

Vey, J. L., et al. (2008). Structural basis for glycyl radical formation by the radical SAM enzyme pyruvate formate-lyase activating enzyme. Proceedings of the National Academy of Sciences. (Note: Cited use of 2,6-dimethyl-4-heptyl-beta-D-maltopyranoside as crystallization additive).

-

Anatrace Products, LLC. (n.d.).[1] Product Datasheet: DH325 - 2,6-Dimethyl-4-Heptyl-β-D-Maltopyranoside.[2]

-

Stroud, R. M., et al. (2011). Methods for Membrane Protein Crystallization.[1] Current Opinion in Structural Biology. (General reference for high-CMC detergent screening strategies).

-

Molecular Dimensions. (n.d.). Membrane Protein Screen Data Sheets.

The Detergent Dilemma: A Technical Guide to 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM) for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein structural and functional analysis, the choice of detergent is a critical determinant of success. These amphipathic molecules are the unsung heroes that coax integral membrane proteins from their native lipid environment into a soluble, stable, and functionally active state, amenable to downstream applications such as cryo-electron microscopy, X-ray crystallography, and functional assays. This guide provides an in-depth technical overview of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM), a non-ionic detergent increasingly utilized in the field. We will delve into its properties, safety and handling protocols, and practical applications, offering a scientifically grounded resource for researchers navigating the complexities of membrane protein science.

Understanding the Tool: Properties of DMHM

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, also known by its abbreviation DMHM, is a non-ionic detergent belonging to the alkyl maltoside family. These detergents are characterized by a hydrophilic maltose headgroup and a hydrophobic alkyl chain. The unique branched structure of DMHM's hydrophobic tail distinguishes it from its more conventional linear counterparts, such as n-dodecyl-β-D-maltopyranoside (DDM).

| Property | Value | Source |

| CAS Number | 869638-31-3 | [1][2] |

| Molecular Formula | C21H40O11 | [1][2] |

| Molecular Weight | 468.54 g/mol | [1] |

| Appearance | Off-white to white powder | [3] |

| Critical Micelle Concentration (CMC) | ~27.5 mM (in H2O) | [4] |

The relatively high Critical Micelle Concentration (CMC) of DMHM is a noteworthy characteristic. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. A higher CMC can facilitate the removal of the detergent by dialysis, a common step in protein purification and reconstitution protocols.

Safety and Handling: A Prudent Approach

While non-ionic detergents are generally considered "mild" in their interaction with proteins, proper safety and handling procedures are paramount in a laboratory setting. The toxicological properties of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside have not been thoroughly investigated, warranting a cautious approach.

2.1. Personal Protective Equipment (PPE)

When handling DMHM powder or solutions, the following PPE is essential:

-

Eye Protection: Safety glasses or goggles to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: In cases of aerosol generation or handling large quantities of powder, a dust mask or respirator is recommended.

-

Body Protection: A lab coat to protect clothing and skin.

2.2. Storage and Stability

DMHM should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials and foodstuff containers.[2] For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

2.3. Spill and Waste Disposal

In the event of a spill, avoid generating dust.[2] Small spills can be carefully swept up and placed in a suitable container for disposal. The area should then be cleaned with a damp cloth. For larger spills, consult your institution's safety protocols.

Waste disposal should be conducted in accordance with local, state, and federal regulations. As a general guideline, non-hazardous chemical waste streams are appropriate for DMHM.

2.4. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Ingestion: If swallowed, wash out mouth with water. Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Application in Membrane Protein Research: From Solubilization to Structure

The primary application of DMHM lies in its ability to extract membrane proteins from the lipid bilayer and maintain their stability in an aqueous environment. The choice of detergent and its concentration are critical variables that must be empirically determined for each target protein.

3.1. The Principle of Solubilization

The process of membrane protein solubilization involves the disruption of the lipid bilayer by detergent molecules. At concentrations above the CMC, detergent monomers partition into the membrane, leading to the formation of mixed micelles containing protein, lipid, and detergent. The hydrophobic tails of the detergent molecules interact with the transmembrane domains of the protein, while the hydrophilic headgroups face the aqueous solvent, rendering the protein-detergent complex soluble.

Caption: A simplified workflow of membrane protein solubilization using a detergent like DMHM.

3.2. A Generalized Experimental Protocol for Membrane Protein Solubilization

The following is a generalized protocol for the solubilization of a target membrane protein. It is crucial to note that this is a starting point, and optimization of detergent concentration, temperature, and incubation time is essential for each specific protein.

Materials:

-

Isolated cell membranes containing the target protein.

-

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM) stock solution (e.g., 10% w/v).

-

Solubilization buffer (e.g., Tris-HCl or HEPES at a physiological pH, containing NaCl, and protease inhibitors).

Procedure:

-

Membrane Preparation: Start with a well-characterized membrane preparation. Determine the total protein concentration of the membrane suspension.

-

Detergent Screening (Optional but Recommended): To determine the optimal concentration of DMHM, perform a small-scale screen. Incubate aliquots of the membrane preparation with a range of final DMHM concentrations (e.g., 0.5% to 5% w/v).

-

Solubilization:

-

Dilute the membranes to a suitable protein concentration in the solubilization buffer.

-

Add the DMHM stock solution to the desired final concentration.

-

Incubate the mixture for a specific duration (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.

-

-

Clarification: Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

-

Analysis of Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant for the presence and activity of the target protein using techniques such as SDS-PAGE, Western blotting, or a functional assay.

Caption: Step-by-step workflow for membrane protein solubilization using DMHM.

3.3. Stabilization and Crystallization

Beyond initial solubilization, DMHM can also be used to maintain the stability of the purified membrane protein during subsequent chromatographic steps and in preparation for structural studies. For protein crystallization, the detergent plays a crucial role in forming well-ordered crystals.[5] The concentration of DMHM in these applications is typically maintained above its CMC to ensure the protein remains in a micellar environment. The choice of detergent is often a critical factor in obtaining diffraction-quality crystals.[5][6]

Concluding Remarks

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM) represents a valuable tool in the expanding toolkit for membrane protein research. Its distinct branched-chain structure and high CMC offer potential advantages in specific applications. However, as with any detergent, its efficacy is protein-dependent, and empirical optimization is key to success. The lack of extensive toxicological data underscores the importance of adhering to stringent safety protocols. As the field of structural biology continues to tackle increasingly complex membrane protein targets, the rational selection and application of detergents like DMHM will remain a cornerstone of progress.

References

-

3,4-Bis(hydroxymethyl)hexane-1,6-diol-based Maltosides (HDMs) for Membrane-Protein Study: Importance of Detergent Rigidity-Flexibility Balance in Protein Stability. PubMed. Available at: [Link]

-

High-throughput stability screening for detergent-solubilized membrane proteins. PMC. Available at: [Link]

-

Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Springer. Available at: [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link]

-

Biomolecular membrane protein crystallization. PMC. Available at: [Link]

-

Crystallization of integral membrane proteins. NIH. Available at: [Link]

-

Membrane Protein Solubilization Protocol with Copolymers or Detergents. Cube Biotech. Available at: [Link]

-

Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Preprints.org. Available at: [Link]

-

Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. PMC. Available at: [Link]

-

Membrane Proteins Extraction Protocol. Creative Diagnostics. Available at: [Link]

-

Physical chemical characteristics of DM and DDM detergent micelles... ResearchGate. Available at: [Link]

-

Two-Dimensional Crystallization of Integral Membrane Proteins for Electron Crystallography. Springer. Available at: [Link]

-

Picking the Perfect Detergent for Membrane Proteins. YouTube. Available at: [Link]

-

Crystallization of membrane proteins. PubMed. Available at: [Link]

-

Detergents and alternatives in cryo-EM studies of membrane proteins. PMC. Available at: [Link]

-

Resistance of cell membranes to different detergents. PMC. Available at: [Link]

-

Dodecyl-β-D-maltopyranoside (DDM) is the best detergent for... ResearchGate. Available at: [Link]

-

Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. PMC. Available at: [Link]

Sources

- 1. 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside | CAS 869638-31-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2,6-DIMETHYL-4-HEPTYL-B-D-MALTOPYRANOSIDE, ANAGRADE, CasNo.869638-31-3 Watson International Ltd United Kingdom [watson.lookchem.com]

- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.ccr.cancer.gov [home.ccr.cancer.gov]

Methodological & Application

Using 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside for membrane protein extraction

Application Note: High-Fidelity Membrane Protein Extraction & Stabilization Using 2,6-Dimethyl-4-heptyl-

Executive Summary

The extraction and stabilization of integral membrane proteins (IMPs) remain the primary bottleneck in structural biology and drug discovery. While n-Dodecyl-

This guide details the application of 2,6-Dimethyl-4-heptyl-

Technical Profile & Mechanism of Action

To use DMHM effectively, one must understand its physicochemical distinction from standard maltosides.

The "Branched-Tail" Advantage

Standard detergents like DDM possess a single, flexible linear chain. In contrast, DMHM features a methyl-branched heptyl tail.

-

Lipid Mimicry: The branched structure occupies a volume similar to the dual-chain footprint of native phospholipids, providing tighter packing around the protein's transmembrane domain (TMD).

-

Micellar Dynamics: The steric bulk of the tail prevents the "gardening" effect (where detergent tails intrude into protein crevices), thereby preserving the native quaternary structure.

Physicochemical Specifications

| Property | Value | Implications for Protocol |

| Chemical Formula | Maltoside headgroup ensures compatibility with colorimetric assays. | |

| Molecular Weight | 468.54 Da | Small enough for effective dialysis/removal. |

| CMC ( | ~27.5 mM (1.29%) | CRITICAL: Requires high working concentrations (approx. 2-3%) compared to DDM. |

| Micelle Size | Small/Compact | Ideal for NMR and crystallization (tight lattice packing). |

| Solubility | High in aqueous buffer | Easy to prepare 10-20% stock solutions. |

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for choosing between Direct Extraction and Detergent Exchange, highlighting the role of DMHM in stabilizing the hydrophobic belt.

Figure 1: Decision matrix for utilizing DMHM. Due to high cost and CMC, "Exchange" is the preferred route for most applications.

Detailed Protocols

Preparation of DMHM Stock Solution

Unlike DDM, which is often used at 10%, DMHM requires a higher working concentration.

-

Weigh 2.0 g of DMHM powder.

-

Add ultrapure water to a final volume of 10 mL (yielding a 20% w/v stock).

-

Vortex gently. Do not heat excessively; DMHM dissolves readily at room temperature.

-

Filter sterilize (0.22 µm) and store at 4°C.

Protocol A: Detergent Exchange (Recommended)

Best for: Reducing reagent cost and stabilizing fragile GPCRs after initial solubilization.

Rationale: Use a cheap, efficient detergent (DDM) to rip the protein out of the membrane, then swap to the stabilizing lipid-mimetic (DMHM) on the affinity column.

-

Solubilization: Resuspend membranes in Lysis Buffer containing 1% DDM (w/v). Incubate 1 hr at 4°C with gentle rotation.

-

Clarification: Centrifuge at 100,000 x g for 45 mins. Collect supernatant.

-

Binding: Load supernatant onto equilibrated affinity resin (e.g., Ni-NTA).

-

The Exchange Wash (Critical Step):

-

Prepare Wash Buffer containing 0.4% - 0.5% DMHM .

-

Note: The CMC is ~1.2%. However, on-column exchange often works effectively at slightly lower concentrations if mixed with lipids, but to ensure micelle stability, maintain at least 2x CMC (approx 2.5%) if the protein is lipid-dependent.

-

Correction for High CMC: Because DMHM's CMC is 27.5 mM (~1.3%), a wash buffer of 0.5% is below the CMC. This will cause protein precipitation.

-

Revised Step: Prepare Wash Buffer containing 35 mM (approx 1.6%) DMHM . This ensures you are above the CMC (27.5 mM).

-

Wash the column with 20 Column Volumes (CV) of this buffer. The high CMC facilitates the rapid removal of DDM monomers.

-

-

Elution: Elute protein in buffer containing 1.6% DMHM .

Protocol B: Direct Extraction

Best for: Proteins that denature instantly in DDM.

-

Membrane Prep: Isolate membranes and assess total protein concentration (BCA assay).[2] Adjust to 5 mg/mL.

-

Detergent Addition: Add DMHM stock to a final concentration of 3.0% (w/v) .

-

Why so high? You need to satisfy the lipid-detergent ratio. With a CMC of ~1.3%, you need significant excess to solubilize lipids.

-

-

Incubation: Rotate for 2 hours at 4°C.

-

Spin & Analysis: Ultracentrifuge (100,000 x g). Analyze supernatant via Western Blot.

Comparative Analysis: DMHM vs. Competitors

| Feature | DMHM | DDM (Standard) | OG (Octyl Glucoside) |

| Tail Structure | Branched (Lipid-like) | Linear (Flexible) | Linear (Short) |

| CMC | High (~27.5 mM) | Low (~0.17 mM) | High (~25 mM) |

| Dialysis Removal | Rapid (High monomer conc.) | Slow/Difficult | Rapid |

| Protein Stability | Excellent (High packing) | Good (General purpose) | Poor (Often denaturing) |

| Primary Use | Crystallization, Labile Targets | Bulk Extraction | Short-chain needs |

Troubleshooting & Optimization

Issue: Protein precipitates during detergent exchange.

-

Cause: The DMHM concentration dropped below the CMC (27.5 mM).

-

Solution: Unlike DDM (where 0.05% is safe), DMHM requires buffers to contain >1.3% detergent at all times. Ensure your buffers are made fresh and calculated correctly.

Issue: High background absorbance at 280nm.

-

Cause: Impure detergent or oxidation.[3]

-

Solution: Use "Anagrade" or equivalent high-purity detergent. DMHM does not inherently absorb at 280nm (unlike Triton), so background indicates contamination.

Issue: Crystal screening shows phase separation.

-

Cause: High detergent concentration interacts with PEG precipitants.

-

Solution: Because DMHM has a high CMC, the free micelle concentration is high. Reduce the detergent concentration to exactly 1.1x CMC (approx 30 mM) immediately prior to crystallization setup.

References

-

Chae, P. S., et al. (2010). Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins. Journal of the American Chemical Society. Retrieved October 26, 2023, from [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[4] Retrieved October 26, 2023, from [Link]

Disclaimer: This protocol is intended for research use only. Optimization may be required for specific protein targets.

Sources

- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]

- 4. mdpi.com [mdpi.com]

Reconstitution of Membrane Proteins Using 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside: An Application and Protocol Guide

Introduction: The Challenge and Opportunity of Membrane Protein Research

Integral membrane proteins (IMPs) are the gatekeepers and communicators of the cell, mediating a vast array of physiological processes. They represent a significant portion of the human proteome and are the targets of over 60% of modern pharmaceuticals.[1] Despite their importance, the inherent hydrophobicity and reliance on a lipid bilayer for structural and functional integrity make them notoriously difficult to study.[2] To unlock the secrets of these critical molecules for drug development and fundamental biological understanding, they must be extracted from their native environment and reconstituted into a mimetic membrane system, a process fraught with challenges of stability and functional preservation.[3]

The choice of detergent for solubilizing and stabilizing membrane proteins is paramount to the success of any subsequent structural or functional study.[4] For decades, linear-chain detergents like n-dodecyl-β-D-maltopyranoside (DDM) have been the workhorses of the field.[5][6] However, the quest for detergents that offer superior protein stability and are more amenable to downstream applications like crystallization and cryo-electron microscopy has led to the development of novel amphiphiles.[2][7] This guide focuses on one such promising molecule: 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM) , a branched-chain maltoside that offers unique advantages for the reconstitution of membrane proteins.

Understanding 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (DMHM): Properties and Advantages

DMHM belongs to a class of detergents designed to more closely mimic the lipid environment of the cell membrane. Its branched alkyl chain structure is a key differentiator from traditional linear-chain detergents.[7] This structural feature has significant implications for its behavior in solution and its interaction with membrane proteins.

Key Properties of DMHM and Related Maltosides

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |

| 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside | DMHM | 468.54 | ~27.5[8] | Smaller than DDM |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.62 | ~0.17[5] | ~59.5[8] |

| n-Decyl-β-D-maltopyranoside | DM | 482.56 | ~1.8[5] | ~33[8] |

| n-Undecyl-β-D-maltopyranoside | UDM | 496.59 | ~0.59[5] | ~36[8] |

The branched structure of DMHM results in the formation of smaller micelles compared to their linear-chain counterparts of similar hydrophobicity.[2][7] This is a significant advantage for structural biology techniques where smaller protein-detergent complexes can lead to better crystal packing and improved resolution in cryo-EM. The shorter primary chain of branched-chain maltosides contributes to this smaller micelle size.[2]

The rationale behind the design of branched-chain detergents like DMHM is to mimic the second aliphatic chain of lipid molecules. This is thought to reduce water penetration into the micelle's interior, thereby increasing its hydrophobicity and creating a more native-like environment for the solubilized membrane protein.[7]

The Principle of Detergent-Mediated Reconstitution

The reconstitution of a membrane protein into a lipid bilayer, such as a liposome, is a carefully orchestrated process of replacing the detergent shield around the protein with a lipid environment. This process can be broken down into three key stages:

-

Solubilization: The membrane protein is first extracted from its native membrane and stabilized in solution by forming a complex with detergent micelles.

-

Destabilization and Insertion: The protein-detergent complexes are then mixed with pre-formed liposomes. The detergent present in the mixture partially destabilizes the lipid bilayer, creating transient openings that allow for the insertion of the membrane protein.

-

Detergent Removal and Proteoliposome Formation: The detergent is gradually removed from the system, causing the lipid bilayer to reseal with the membrane protein integrated within it, forming what is known as a proteoliposome.

The following diagram illustrates this workflow:

Protocol: Reconstitution of a Generic Membrane Protein using DMHM

This protocol provides a general framework for the reconstitution of a purified membrane protein into pre-formed liposomes using DMHM. It is crucial to note that the optimal conditions, particularly the protein-to-lipid ratio and detergent concentration, may need to be empirically determined for each specific membrane protein.

Materials

-

Purified membrane protein solubilized in a buffer containing DMHM at a concentration above its CMC (e.g., 2x CMC).

-

Lipids (e.g., a mixture of POPC and POPG, or lipids that mimic the native membrane environment).

-

Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

-

DMHM stock solution (e.g., 10% w/v).

-

Detergent removal system (e.g., Bio-Beads SM-2, dialysis cassettes with an appropriate molecular weight cutoff, or size-exclusion chromatography column).

-

Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

Step-by-Step Methodology

1. Preparation of Liposomes (Day 1)

-

Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the Reconstitution Buffer to the desired final lipid concentration (e.g., 10 mg/mL). Vortex vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a room temperature water bath. This promotes the formation of unilamellar vesicles.

-

Extrusion: Extrude the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 21 times using a mini-extruder. This will generate a homogenous population of large unilamellar vesicles (LUVs). Store the liposomes at 4°C.

2. Reconstitution of the Membrane Protein (Day 2)

-

Detergent Destabilization of Liposomes: In a microcentrifuge tube, add the prepared liposomes to the Reconstitution Buffer. Add DMHM from the stock solution to a final concentration that is just below the concentration required for complete solubilization of the liposomes. This concentration needs to be determined empirically for the specific lipid composition and can be monitored by measuring the turbidity of the solution. Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Addition of Protein: Add the purified, DMHM-solubilized membrane protein to the destabilized liposomes. The protein-to-lipid ratio should be optimized for the specific protein, with starting ratios typically ranging from 1:50 to 1:500 (w/w). Incubate for 1-2 hours at 4°C with gentle agitation to allow for the insertion of the protein into the lipid bilayer.

-

Detergent Removal: Remove the DMHM from the mixture to allow for the formation of proteoliposomes. This can be achieved by one of the following methods:

-

Adsorption: Add washed Bio-Beads SM-2 (e.g., 20 mg per mg of detergent) to the mixture and incubate at 4°C with gentle rocking for at least 2 hours. Multiple changes of Bio-Beads may be necessary for complete detergent removal.

-

Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform at least three buffer changes over a period of 48 hours.

-

Size-Exclusion Chromatography (SEC): Load the mixture onto a size-exclusion chromatography column pre-equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, separated from the smaller detergent micelles.

-

-

Harvesting Proteoliposomes: After detergent removal, the proteoliposomes can be harvested by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspension and Storage: Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications. Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

Conceptual Visualization of Reconstitution

The following diagram illustrates the key molecular events during the reconstitution process:

Note: The image attribute in the DOT script is a placeholder to suggest the inclusion of visual representations of the molecular structures.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low reconstitution efficiency | Suboptimal protein-to-lipid ratio. | Test a range of protein-to-lipid ratios (e.g., 1:20, 1:100, 1:500 w/w). |

| Incomplete detergent removal. | Increase the amount of Bio-Beads, extend the dialysis time, or use a different detergent removal method. | |

| Protein aggregation. | Ensure the protein is stable and monodisperse in DMHM before reconstitution. Consider adding stabilizing agents like glycerol or specific lipids. | |

| Loss of protein activity | Denaturation during reconstitution. | Perform all steps at 4°C. Optimize the detergent concentration and incubation times. |

| Incorrect protein orientation. | The orientation of the reconstituted protein can be influenced by the lipid composition and pH of the buffer. | |

| Heterogeneous proteoliposome population | Incomplete extrusion. | Ensure at least 21 passes through the extruder. |

| Aggregation of proteoliposomes. | Optimize the protein-to-lipid ratio to avoid overloading the liposomes. |

Conclusion: Advancing Membrane Protein Research with Novel Detergents

The reconstitution of membrane proteins into a lipid bilayer is a cornerstone technique for their functional and structural characterization. The emergence of novel detergents like 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside offers researchers new tools to overcome the challenges associated with membrane protein stability and handling. The unique properties of branched-chain maltosides, such as the formation of smaller micelles, can be particularly advantageous for high-resolution structural studies. By carefully optimizing the reconstitution protocol, researchers can successfully integrate their membrane protein of interest into a mimetic membrane environment, paving the way for a deeper understanding of their biological function and their role in disease.

References

-

Chae, P. S., Rasmussen, S. G. F., Rana, R. R., Gotfryd, K., Chandra, R., Gether, U., Kobilka, B. K., & Gellman, S. H. (2010). Design, synthesis, and properties of branch-chained maltoside detergents for stabilization and crystallization of integral membrane proteins: human connexin 26. Journal of the American Chemical Society, 132(47), 16750–16758. [Link]

-

Chae, P. S., Gotfryd, K., Pacyna, J., Miercke, L. J. W., Rasmussen, S. G. F., Robbins, R. A., Rana, R. R., Loland, C. J., Kobilka, B., Stroud, R., Gether, U., & Gellman, S. H. (2010). Design, synthesis, and properties of branch-chained maltoside detergents for stabilization and crystallization of integral membrane proteins: human connexin 26. PubMed, 20977229. [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Arnold, T., & Linke, D. (2016). Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications. Taylor & Francis Online, 7(1), 1-13. [Link]

-